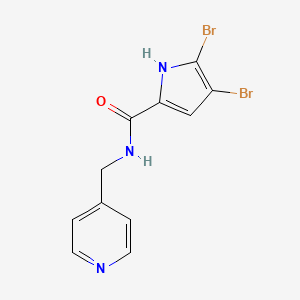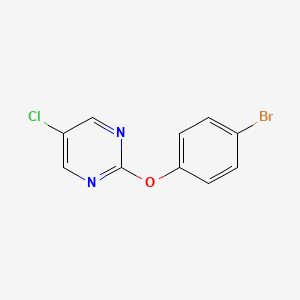
5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfonamide derivative and has been synthesized using various methods. It has been widely studied for its potential applications in different fields such as medicinal chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Enzyme Inhibition Potential
5-Bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide demonstrates potential in enzyme inhibition. A study on similar compounds, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, revealed their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. This suggests potential applications in the treatment of diseases where enzyme activity plays a role, like Alzheimer's disease or diabetes (Riaz, 2020).
Photodynamic Therapy for Cancer
Compounds with structural similarities to 5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide have been utilized in photodynamic therapy (PDT) for cancer treatment. For instance, a study on zinc phthalocyanine derivatives with benzenesulfonamide groups exhibited high singlet oxygen quantum yield, essential for the effectiveness of PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antiviral and Antifungal Properties
Derivatives of benzenesulfonamides, including those structurally similar to 5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide, have been shown to possess antiviral and antifungal properties. These compounds have potential applications in the development of treatments against HIV and various fungal infections (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of similar compounds, providing insights into the chemical properties and potential applications of 5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide. Such studies contribute to understanding how these compounds can be effectively utilized in various fields of research and medicine (Cheng, 2015).
Propiedades
IUPAC Name |
5-bromo-N-(3-chloro-4-methylphenyl)-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO3S/c1-3-21-14-7-5-11(16)8-15(14)22(19,20)18-12-6-4-10(2)13(17)9-12/h4-9,18H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKLYARQKSIVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

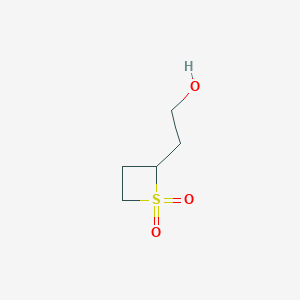
![7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375588.png)
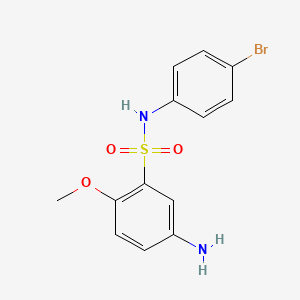
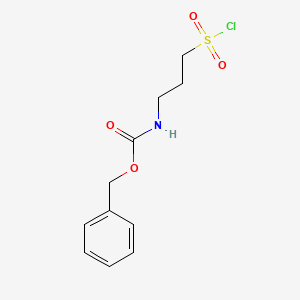
![1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B2375594.png)
![1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzoxazol-6-yl]ethanone](/img/structure/B2375597.png)
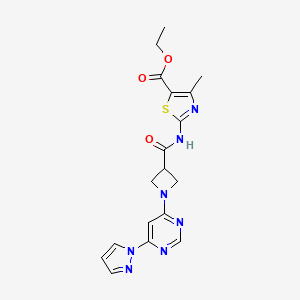
![1-(3,4-Dimethylbenzoyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2375600.png)

![1-benzyl-4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375603.png)

![3-[(2-chlorophenyl)methyl]-9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375605.png)
